molecular formula C15H11NO2 B12846333 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile

Cat. No.: B12846333
M. Wt: 237.25 g/mol
InChI Key: JFWSMTDAHQLWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile is an organic compound that features a benzodioxin ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzonitrile derivatives under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out at room temperature with constant stirring for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring system provides a rigid framework that can influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzonitrile

InChI

InChI=1S/C15H11NO2/c16-10-11-2-1-3-12(8-11)13-4-5-14-15(9-13)18-7-6-17-14/h1-5,8-9H,6-7H2

InChI Key

JFWSMTDAHQLWOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.